![molecular formula C8H4KN3O2 B2656739 Potassium pyrido[2,3-b]pyrazine-8-carboxylate CAS No. 2225144-26-1](/img/structure/B2656739.png)
Potassium pyrido[2,3-b]pyrazine-8-carboxylate
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Overview
Description
Potassium pyrido[2,3-b]pyrazine-8-carboxylate is a chemical compound with the molecular weight of 213.24 . It is used for pharmaceutical testing . This compound is part of the pyrido[2,3-b]pyrazine family, which has been found to have remarkable contributions towards nonlinear optical (NLO) technological applications .
Synthesis Analysis
The synthesis of pyrido[2,3-b]pyrazine derivatives involves multicomponent reactions . The chemical structures of these compounds were ascertained by spectral techniques such as NMR and FT-IR . Density functional theory (DFT) computations were also used to obtain spectroscopic and electronic properties .
Molecular Structure Analysis
The molecular structure of pyrido[2,3-b]pyrazine derivatives was analyzed using various techniques. Nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM) and density of states (DOS) analyses were accomplished .
Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-b]pyrazine derivatives are complex and involve multiple steps . One reaction noted in the literature is: DPPH˙ + RH → DPPH + R˙ .
Physical And Chemical Properties Analysis
Potassium pyrido[2,3-b]pyrazine-8-carboxylate is a powder at room temperature . The compound exhibits high thermal stability, low band gap and comparable HOMO and LUMO energy levels .
Scientific Research Applications
Electrochemical DNA Sensing
Potassium pyrido[2,3-b]pyrazine-8-carboxylate based heterocyclic compounds have been utilized for the first time in electrochemical sensing of DNA . This application is crucial in the field of biotechnology and medical diagnostics.
Nonlinear Optical Properties
These compounds have shown remarkable contributions towards nonlinear optical (NLO) technological applications . NLO materials are essential in the development of devices such as optical switches and frequency converters.
Biological Activity
The compounds have demonstrated significant biological activity . This includes in vitro antioxidant and antiurease activity, which can be beneficial in the development of new therapeutic agents.
Inhibition of PI3K Isozymes
The heterocyclic compounds with a pyrido[2,3-b]pyrazine core have been shown to exhibit selective inhibition of PI3K isozymes . This has potential applications in the treatment of various diseases, including cancer.
Treatment of Myocardial Infarction
These compounds have also been explored for treating myocardial infarction . This could lead to the development of new drugs for heart disease.
Dipeptidyl Peptidase IV Inhibitors
They have been explored as dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes . This could potentially lead to new treatments for this widespread disease.
High-Performance OLEDs
Pyrido[2,3-b]pyrazine-based materials have been used for high-performance organic light-emitting diodes (OLEDs) . This application is crucial in the field of display technology.
Full-Color Fluorescent Materials
These compounds have been designed and synthesized as full-color fluorescent materials . This has significant implications for cost-effective multicolor display applications.
Safety and Hazards
properties
IUPAC Name |
potassium;pyrido[2,3-b]pyrazine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2.K/c12-8(13)5-1-2-10-7-6(5)9-3-4-11-7;/h1-4H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZLLOXRQIWOMD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)[O-])N=CC=N2.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4KN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium pyrido[2,3-b]pyrazine-8-carboxylate |
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